Tert-butyl 4-(phenylthio)piperidine-1-carboxylate
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Overview
Description
“Tert-butyl 4-(phenylthio)piperidine-1-carboxylate” is likely a chemical compound containing a piperidine ring, a phenylthio group, and a tert-butyl carboxylate group . Piperidine is a common motif in many pharmaceuticals and other active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with a phenylthio group . The tert-butyl carboxylate could potentially be introduced through a reaction with tert-butyl chloroformate or a similar reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a phenylthio group attached to the piperidine ring, and a tert-butyl carboxylate group also attached to the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating properties of the sulfur atom in the phenylthio group, as well as the electron-withdrawing properties of the carboxylate group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis of Enantiopure Derivatives
Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing their role as precursors in stereochemically controlled reactions. This process involves the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates from Boc-Asp-O(t)Bu and other beta-amino acids, highlighting their significance in synthesizing complex biologically relevant molecules (Marin et al., 2004).
Anticancer Drug Intermediates
The compound has been identified as an important intermediate for small molecule anticancer drugs, with a specific emphasis on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as a key intermediate. This highlights the critical role of Tert-butyl 4-(phenylthio)piperidine-1-carboxylate derivatives in the synthesis pathways of compounds targeting cancer therapeutics, including the optimization of synthetic methods for higher yields (Zhang et al., 2018).
Biologically Active Compound Synthesis
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, serves as an intermediate in the synthesis of crizotinib and other biologically active compounds. This underscores the versatility of this compound derivatives in medicinal chemistry and drug development processes (Kong et al., 2016).
Corrosion Inhibition
Investigations into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivatives for carbon steel in acidic environments reveal their potential as effective corrosion inhibitors. This application demonstrates the compound's utility beyond pharmaceuticals, extending into materials science and engineering to enhance the durability of metals in corrosive conditions (Praveen et al., 2021).
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a manner similar to other piperidine derivatives .
Pharmacokinetics
As such, its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-phenylsulfanylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)20-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTZBSOZGOAIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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